molecular formula C23H29N5O5 B2654858 N-(4-acetamidophenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 921495-45-6

N-(4-acetamidophenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2654858
CAS RN: 921495-45-6
M. Wt: 455.515
InChI Key: KEAYGKBGSOSBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H29N5O5 and its molecular weight is 455.515. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Cytokine Regulation

One study investigated a compound with structural similarities to N-(4-acetamidophenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide, demonstrating its ability to regulate cytokine production. This compound was found to inhibit tumor necrosis factor-alpha (TNF-alpha) production while enhancing interleukin-10 release in mice, suggesting a potential application in treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease due to its dual regulatory effect on key cytokines (Fukuda et al., 2000).

Anticonvulsant Activity

Another study synthesized and evaluated a series of compounds for anticonvulsant activity, showing protection in animal models of epilepsy. This research highlights the potential of structurally related compounds to serve as bases for developing new antiepileptic drugs, indicating the chemical scaffold's relevance in creating therapeutic agents for neurological conditions (Obniska et al., 2015).

Enzyme Inhibition

Research on novel triazole analogues, similar in structure, revealed their potential as enzyme inhibitors. One study synthesized compounds evaluated for their ability to inhibit carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. This suggests applications in designing inhibitors for these enzymes, which are relevant in conditions like glaucoma, Alzheimer's disease, and other neurodegenerative disorders (Virk et al., 2018).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O5/c1-16(29)24-18-4-6-19(7-5-18)25-23(32)15-28-14-22(33-3)21(31)12-20(28)13-26-8-10-27(11-9-26)17(2)30/h4-7,12,14H,8-11,13,15H2,1-3H3,(H,24,29)(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAYGKBGSOSBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

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